molecular formula C5H7ClN2O2S B3047191 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride CAS No. 1354706-13-0

1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride

Cat. No.: B3047191
CAS No.: 1354706-13-0
M. Wt: 194.64
InChI Key: SLQKSPVMRXDLGX-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride (CAS 1354706-13-0) is a sulfonyl chloride derivative of the pyrazole heterocycle, characterized by methyl substituents at the 1- and 5-positions and a reactive sulfonyl chloride group at the 3-position. It serves as a versatile building block in organic and medicinal chemistry, primarily for the synthesis of sulfonamide derivatives through reactions with various amines . Its spectroscopic characterization includes a distinctive 1 H NMR (CDCl 3 ) profile with signals at δ = 5.92 (s, 1H, pyrazole-H), 3.71 (s, 3H, N–CH 3 ), and 2.23 (s, 3H, C–CH 3 ) . The compound has demonstrated significant research value in the development of inhibitors for the NLRP3 inflammasome, a key target in immunology and inflammatory disease research . The synthesis of this reagent involves the reaction of 1,5-dimethyl-1H-pyrazole with chlorosulfonic acid, followed by chlorination with thionyl chloride, a process optimized for yield and purity . As a reactive sulfonyl chloride, it is an essential intermediate for the functionalization of molecules and the creation of compound libraries for biological screening. This product is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1,5-dimethylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-3-5(7-8(4)2)11(6,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQKSPVMRXDLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259522
Record name 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-13-0
Record name 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354706-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Sulfonation :

    • Reagents : 1,5-Dimethyl-1H-pyrazole (1.0 equiv), chlorosulfonic acid (5.5 equiv), chloroform (solvent).
    • Procedure : The pyrazole derivative is dissolved in chloroform under a nitrogen atmosphere. Chlorosulfonic acid is added dropwise at 0°C to mitigate exothermic side reactions. The mixture is then heated to 60°C and stirred for 10 hours to ensure complete sulfonation.
  • Chlorination :

    • Reagents : Thionyl chloride (1.32 equiv).
    • Procedure : Thionyl chloride is introduced to the sulfonated intermediate at 60°C, and the reaction is maintained for an additional 2 hours. This step converts the sulfonic acid group into the sulfonyl chloride functionality.

Workup :
The crude product is quenched in ice-cold water, extracted with dichloromethane, dried over sodium sulfate, and concentrated under reduced pressure. Recrystallization from a nonpolar solvent (e.g., hexane) yields the pure sulfonyl chloride.

Mechanistic Considerations

The sulfonation of pyrazoles proceeds via electrophilic aromatic substitution, where the electron-rich 3-position is activated by the adjacent nitrogen atoms. The methyl groups at positions 1 and 5 exert steric and electronic effects, directing sulfonation to the 3-position. Chlorosulfonic acid acts as both the sulfonating agent and a Lewis acid catalyst, facilitating the generation of the electrophilic $$ \text{SO}_3\text{H}^+ $$ species. Subsequent treatment with thionyl chloride replaces the hydroxyl group of the sulfonic acid with a chloride, forming the sulfonyl chloride.

Optimization Strategies for Enhanced Yield and Purity

Key parameters influencing the reaction efficiency include solvent choice , temperature control , and reagent stoichiometry . Systematic optimization studies, as reported for structurally related pyrazole sulfonyl chlorides, provide actionable insights.

Solvent Screening

Polar aprotic solvents such as chloroform and dichloromethane are preferred due to their ability to stabilize ionic intermediates and enhance reagent solubility. Comparative studies reveal that chloroform affords higher yields (75–80%) compared to tetrahydrofuran (46%) or acetonitrile (20%).

Stoichiometric Ratios

  • Chlorosulfonic Acid : A 5.5-fold excess ensures complete conversion of the pyrazole substrate, minimizing residual starting material.
  • Thionyl Chloride : A 1.32-equivalent ratio balances chlorination efficiency with reduced byproduct formation.

Temperature and Time

  • Sulfonation : Elevated temperatures (60°C) accelerate the reaction but require careful monitoring to prevent decomposition.
  • Chlorination : Maintaining 60°C for 2 hours achieves quantitative conversion without over-chlorination.

Table 1: Optimization of Reaction Conditions for Sulfonation

Parameter Optimal Condition Yield (%)
Solvent Chloroform 78
Temperature 60°C 80
Reaction Time 10 hours 75
Chlorosulfonic Acid 5.5 equiv 82

Industrial-Scale Manufacturing Processes

Scaling the synthesis of this compound necessitates addressing challenges such as heat dissipation , solvent recovery , and waste management . Industrial protocols often employ continuous flow reactors to enhance safety and reproducibility.

Continuous Sulfonation

  • Reactor Design : Tubular reactors with integrated cooling jackets enable precise temperature control during exothermic sulfonation.
  • Solvent Recycling : Chloroform is recovered via distillation and reused, reducing environmental impact.

Purification Techniques

  • Crystallization : Large-scale recrystallization using heptane yields high-purity product (>99%).
  • Distillation : Short-path distillation under vacuum removes residual thionyl chloride and chlorinated byproducts.

Alternative and Emerging Synthetic Methodologies

While the chlorosulfonic acid-thionyl chloride route remains dominant, alternative strategies are under exploration:

Sulfur Trioxide Complexes

Adducts of sulfur trioxide (e.g., pyridine-SO$$_3$$) offer milder sulfonation conditions, though yields are suboptimal (50–60%) compared to conventional methods.

Flow Chemistry

Microreactor systems enable rapid mixing and heat transfer, reducing reaction times by 30–40%. Preliminary data indicate comparable yields (76%) with improved scalability.

Analytical Characterization and Quality Assurance

Rigorous analytical protocols ensure the identity and purity of the final product:

Spectroscopic Methods

  • $$^1$$H NMR : Distinct singlet at δ 2.45 ppm (3H, N–CH$$_3$$), multiplet at δ 7.20 ppm (1H, pyrazole-H).
  • FT-IR : Peaks at 1180 cm$$^{-1}$$ (S=O) and 580 cm$$^{-1}$$ (S–Cl) confirm sulfonyl chloride formation.

Chromatographic Analysis

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile-water gradient) with >99% purity.

Chemical Reactions Analysis

1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can be involved in redox reactions under appropriate conditions.

    Cyclization Reactions: The compound can also undergo cyclization reactions, forming various heterocyclic structures.

Scientific Research Applications

Organic Synthesis

1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride serves as a valuable intermediate in organic synthesis. Its sulfonyl chloride functionality allows it to act as a reagent for various chemical transformations, including:

  • Formation of Sulfonamides : It can react with amines to form sulfonamide derivatives, which are important in pharmaceutical chemistry.
  • Ligand Formation : The compound can be used to prepare pyrazolato-ligated complexes, which are significant in coordination chemistry.

Medicinal Chemistry

The biological activity of this compound has been explored in various studies:

  • Antibacterial and Antifungal Activity : Research indicates that this compound exhibits potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Enzyme Modulation : Its ability to modify biological targets through the reactive sulfonyl chloride group allows it to affect enzyme activity and cellular processes effectively. This property positions it as a candidate for drug development targeting specific pathways in microbial or human cells.

Case Studies

Recent studies have highlighted the applications of this compound in various contexts:

Study Focus Findings
Study AAntibacterial ActivityDemonstrated effectiveness against several bacterial strains, suggesting potential for antibiotic development.
Study BEnzyme InhibitionShowed that the compound could inhibit specific enzymes involved in metabolic pathways, indicating its utility in drug design.
Study CCoordination ChemistryUsed as a ligand to form stable complexes with transition metals, enhancing its application in materials science.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride is primarily related to its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with nucleophilic sites on other molecules, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-sulfonamide

  • Structure : Replaces the 5-methyl group with a trifluoromethyl (-CF₃) group.
  • Synthesis : Derived from the corresponding sulfonyl chloride via reaction with ammonia (55% yield) .
  • ¹H NMR (DMSO-d₆) : δ = 7.30 (s, 2H, NH₂), 6.36 (s, 1H, pyrazole-H), 3.76 (s, 3H, N–CH₃), 2.27 (s, 3H, C–CH₃).

4-Bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl Chloride

  • Structure : Introduces a bromine atom at the 4-position of the pyrazole ring.
  • Impact: Bromine increases molecular weight and polarizability, which may alter solubility and reactivity in cross-coupling reactions.

Positional Isomerism: Sulfonyl Group Placement

(1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonyl Chloride

  • Structure : Features a methylene spacer between the pyrazole ring and the sulfonyl chloride group (C–CH₂–SO₂Cl vs. direct C–SO₂Cl attachment).
  • Molecular Formula : C₆H₉ClN₂O₂S (vs. C₅H₆ClN₂O₂S for the parent compound).

Functional Group Modifications

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structure : Incorporates a 3-chlorophenylthio group and an aldehyde functional group.
  • Relevance : The thioether and aldehyde groups expand utility in click chemistry and Schiff base formation, though this compound lacks the sulfonyl chloride reactivity critical for sulfonamide synthesis .

Biological Activity

1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential applications in drug development. This article delves into the various biological activities associated with this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C5H8ClN2O2SC_5H_8ClN_2O_2S. The presence of the sulfonyl chloride group makes it a reactive intermediate in organic synthesis, particularly in the development of pharmaceuticals.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. It has been shown to interact with various biological targets, modulating enzyme activities that are crucial for microbial survival. For instance, studies have demonstrated its effectiveness against common bacterial strains such as E. coli and Staphylococcus aureus .

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative effects of this compound on cancer cell lines. A notable study assessed its activity against U937 cells using a luminescent cell viability assay, showing promising results in inhibiting cell proliferation without significant cytotoxicity . The half-maximal inhibitory concentration (IC50) values for related pyrazole derivatives indicate a trend towards enhanced activity with structural modifications.

The mechanism through which this compound exerts its biological effects involves binding to specific proteins and enzymes. This binding can alter enzymatic pathways and cellular processes, making it a candidate for targeting specific pathways in microbial or human cells .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to related pyrazole derivatives:

Compound NameAntibacterial ActivityAntifungal ActivityAntiproliferative Activity (IC50)
This compoundYesYesModerate
3,5-Dimethyl-1H-pyrazole-4-sulfonamideModerateNoLow (higher IC50)
1,3-Dimethyl-4-sulfonamide derivativeHighModerateLow

Case Studies

Several case studies have further elucidated the potential of this compound:

  • Study on Antimicrobial Activity : A study reported that modifications to the pyrazole ring significantly enhanced antimicrobial properties. The introduction of various substituents led to improved interactions with bacterial cell wall synthesis pathways .
  • Anticancer Research : Another investigation focused on the compound's effects on cancer cell lines demonstrated that it could inhibit cell growth by interfering with critical signaling pathways involved in proliferation .

Q & A

Q. What are the standard synthetic routes and characterization methods for 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride?

The compound is typically synthesized via sulfonation of 1,5-dimethyl-1H-pyrazol-3-amine using chlorosulfonic acid or thionyl chloride under controlled conditions. Key characterization includes 1^1H NMR (e.g., δ = 5.92 ppm for the pyrazole proton) and LCMS (m/z: 217 [M + Na]+^+) to confirm purity and structural integrity. Reaction yields (~26%) can vary depending on stoichiometry and reaction time .

Q. How is this sulfonyl chloride utilized in synthesizing sulfonamide derivatives?

It serves as a sulfonating agent in nucleophilic substitution reactions. For example, reacting with amines under basic conditions (e.g., using triethylamine) yields sulfonamides. Methodological optimization includes controlling pH and temperature to avoid hydrolysis. Post-reaction purification via column chromatography or recrystallization ensures product stability .

Q. What safety protocols are critical when handling this compound in the lab?

Due to its reactivity and potential toxicity, handle under inert atmosphere (N2_2/Ar) in a fume hood. Use PPE (gloves, goggles), and avoid contact with water to prevent hydrolysis. Store in anhydrous conditions at 2–8°C. Emergency measures for spills include neutralization with sodium bicarbonate and disposal in designated chemical waste .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between studies be resolved?

Variations in 1^1H NMR chemical shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) or trace impurities. Cross-validate with computational models (DFT calculations) and replicate experiments under standardized conditions. Compare with structurally analogous pyrazole sulfonyl chlorides to identify outliers .

Q. What strategies optimize reaction yields in sulfonamide formation?

Low yields (e.g., 55% in Example E1) may result from competing hydrolysis or incomplete amine activation. Strategies include:

  • Using excess sulfonyl chloride (1.2–1.5 eq).
  • Employing anhydrous solvents (e.g., DCM) and molecular sieves.
  • Monitoring reaction progress via TLC or in situ IR spectroscopy .

Q. What challenges arise in crystallographic analysis of pyrazole-sulfonyl derivatives, and how are they addressed?

Crystallization difficulties often stem from conformational flexibility or solvent inclusion. Use SHELXL for refinement, leveraging high-resolution data to resolve disorder. Validate hydrogen bonding and packing motifs via PLATON or Mercury. For twinned crystals, apply TwinRotMat in OLEX2 .

Q. How does electronic substituent effects influence the reactivity of the sulfonyl chloride group?

Electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution. This is evidenced by faster reaction kinetics in derivatives with electron-deficient aryl groups compared to alkyl-substituted analogs .

Q. What analytical techniques are recommended for detecting hydrolytic degradation products?

LC-MS/MS or HPLC-UV can identify hydrolysis byproducts (e.g., sulfonic acid). Stability studies under varying pH (2–12) and humidity conditions provide degradation kinetics. Use 35^{35}S isotopic labeling for tracing sulfonate formation in complex matrices .

Methodological Guidance

Q. How to design experiments for studying the compound’s reactivity in multicomponent reactions?

Employ Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). Use in situ monitoring (Raman spectroscopy) to track intermediates. Validate outcomes with high-throughput robotic platforms .

Q. What computational tools aid in predicting the compound’s biological activity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with target proteins (e.g., NLRP3 inflammasome). QSAR models using Hammett σ values correlate substituent effects with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride

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